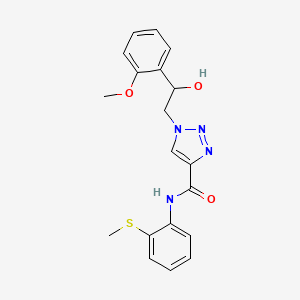

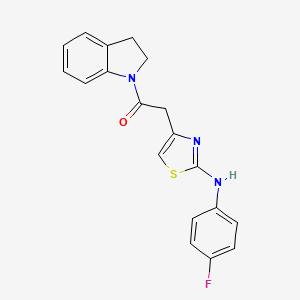

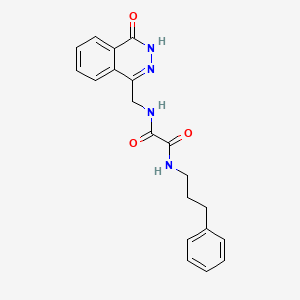

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolyl-indole derivatives involves several steps, including the use of DMSO-solution, where 2-amino-4H-thiazolo[5,4-b]indole is converted into a complex mixture. The major products are isolated through chromatographic methods and characterized by spectroscopic analysis, including NMR and MS, combined with computer-assisted structure elucidation, finally confirmed by independent chemical synthesis (Breinholt et al., 2001).

Molecular Structure Analysis

Molecular structure analysis is often carried out using spectroscopic methods and density functional theory (DFT) calculations. Spectral characterization, DFT, and docking studies provide insights into the molecular structure and potential interactions of the compound. These analyses help in understanding the bonding features, vibrational wave numbers, and structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazolyl-indole derivatives include conversions in DMSO solutions and interactions with protein tyrosine phosphatases inhibitors. The structural characterization and reactivity are analyzed through various chemical synthesis methods and spectroscopic techniques, aiding in the identification of chemical properties and reaction mechanisms (Breinholt et al., 2001).

Physical Properties Analysis

The physical properties, such as stability and reactivity, are evaluated using HOMO-LUMO energy gap analyses and molecular electrostatic potential (MEP) studies. These analyses are crucial in determining the compound's behavior in different states and its interaction with other molecules, providing a basis for understanding its physical characteristics (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of thiazolyl-indole derivatives are characterized through their synthesis, reaction mechanisms, and the influence of substituents on their activity. Investigations into substituent effects on bioactivity help in identifying the potential of these compounds in the development of therapeutics. The chemical properties are further elucidated through studies on their synthesis, reactions, and structural characterization, providing insights into their potential uses (Olawode et al., 2019).

Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Phosphatase Inhibitory Activity

Research has identified that derivatives similar to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, specifically 2-amino-4H-thiazolo[5,4-b]indole, convert into products with inhibitory activity against protein tyrosine phosphatases (PTPs). This activity suggests potential applications in the treatment of diseases where PTPs are implicated (Breinholt et al., 2001).

Antimicrobial Activity

Compounds structurally related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone have demonstrated significant antimicrobial activity. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from similar synthetic techniques, showed excellent activity against various microbes, indicating potential for developing new antimicrobial agents (Puthran et al., 2019).

Anticonvulsant Properties

Derivatives of 1H-indole, which share core structural similarities with 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, have been synthesized and shown to possess anticonvulsant properties. This suggests potential therapeutic applications in the management of seizure disorders (Ahuja & Siddiqui, 2014).

Antioxidant and Antimicrobial Agents

The synthesis of novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone has revealed potent antioxidant and antimicrobial activities. These findings indicate a promising avenue for the development of new antioxidant and antimicrobial therapies (Gopi, Sastry, & Dhanaraju, 2016).

Antimycobacterial Activity

Studies on fluorinated benzothiazolo imidazole compounds, which are structurally related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, have demonstrated promising antimycobacterial activity. This suggests potential for the development of new treatments against Mycobacterium tuberculosis and other mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Eigenschaften

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQSTMFAZIWYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)